Diisobutyl (4-methoxybenzylidene)malonate
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Overview
Description
Diisobutyl (4-methoxybenzylidene)malonate is an organic compound with the molecular formula C19H26O5 It is known for its unique structure, which includes a methoxybenzylidene group attached to a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl (4-methoxybenzylidene)malonate can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with diisobutyl malonate. The reaction typically requires a base catalyst, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diisobutyl (4-methoxybenzylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Diisobutyl (4-methoxybenzylidene)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polymers.
Biology: The compound is studied for its potential biological activity and its role in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diisobutyl (4-methoxybenzylidene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-methoxybenzylidene)malonate
- Dimethyl (4-methoxybenzylidene)malonate
- Diisobutyl (4-hydroxybenzylidene)malonate
Uniqueness
Diisobutyl (4-methoxybenzylidene)malonate is unique due to its specific ester groups and the presence of a methoxy group on the benzylidene moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
72955-42-1 |
---|---|
Molecular Formula |
C19H26O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-[(4-methoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C19H26O5/c1-13(2)11-23-18(20)17(19(21)24-12-14(3)4)10-15-6-8-16(22-5)9-7-15/h6-10,13-14H,11-12H2,1-5H3 |
InChI Key |
AAUIXMHRSOGWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)OCC(C)C |
Origin of Product |
United States |
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